Chemical structure of 4-[4-(chloromethyl)-1,3-oxazol-2-yl]benzonitrile
Chemical structure of 4-[4-(chloromethyl)-1,3-oxazol-2-yl]benzonitrile
This technical guide details the chemical structure, synthesis, and application of 4-[4-(chloromethyl)-1,3-oxazol-2-yl]benzonitrile , a critical heterocyclic building block in medicinal chemistry.
Part 1: Executive Summary & Structural Identity
4-[4-(chloromethyl)-1,3-oxazol-2-yl]benzonitrile is a bifunctional pharmacophore scaffold used primarily in the discovery of kinase inhibitors and G-protein coupled receptor (GPCR) ligands. It functions as a "linchpin" intermediate, connecting an aromatic recognition motif (the benzonitrile) to a variable effector region via a reactive chloromethyl handle.
Chemical Identity
| Property | Detail |
| IUPAC Name | 4-[4-(chloromethyl)-1,3-oxazol-2-yl]benzonitrile |
| Molecular Formula | C₁₁H₇ClN₂O |
| Molecular Weight | 218.64 g/mol |
| Core Scaffold | 2,4-Disubstituted 1,3-Oxazole |
| Key Functionalities | 1.[1][2][3][4][5][6][7][8][9] Benzonitrile (C-2): H-bond acceptor, metabolic stability.2. Chloromethyl (C-4): Electrophilic "warhead" for SN2 coupling. |
| Predicted LogP | ~2.5 (Lipophilic, suitable for membrane permeability) |
Part 2: Structural Analysis & Physicochemical Properties
The molecule is composed of two aromatic systems linked directly. Its utility stems from the electronic interplay between the electron-withdrawing nitrile group and the electron-rich oxazole ring.
The Oxazole Core (Linker)
The 1,3-oxazole ring serves as a bioisostere for amide or ester linkages but with superior metabolic stability. The oxygen atom at position 1 and nitrogen at position 3 create a dipole that influences the solubility and binding affinity of the final drug candidate.
The Chloromethyl "Warhead" (Reactivity Center)
The chloromethyl group at position 4 is activated by the adjacent oxazole ring. It acts as a benzylic-like halide, making it highly reactive toward nucleophiles (amines, thiols, alkoxides) under mild conditions. This allows researchers to rapidly generate libraries of derivatives.
The Benzonitrile Tail (Recognition Element)
The 4-cyanophenyl group provides a rigid, planar geometry. The nitrile group often engages in key hydrogen bonding interactions with serine or threonine residues in protein binding pockets (e.g., the hinge region of kinases).
Part 3: Synthetic Methodology (Hantzsch Oxazole Synthesis)
The most robust route to this compound is the Hantzsch Oxazole Synthesis , involving the condensation of a primary amide with an
Reaction Scheme
Reagents: 4-Cyanobenzamide + 1,3-Dichloroacetone Solvent: Toluene or Ethanol Temperature: Reflux (80–110°C)
Detailed Protocol
Note: This protocol assumes standard laboratory safety measures for handling lachrymators (1,3-dichloroacetone).
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Preparation : In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-cyanobenzamide (10.0 mmol) in absolute ethanol (50 mL).
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Addition : Add 1,3-dichloroacetone (12.0 mmol, 1.2 equiv) to the solution.
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Cyclization : Heat the mixture to reflux for 6–12 hours. Monitor reaction progress via TLC (eluent: 30% EtOAc/Hexanes). The product typically appears as a new spot with higher R_f than the amide.
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Workup :
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.[3]
-
Neutralize the residue with saturated aqueous NaHCO₃ (to remove HCl by-product).
-
Extract with Ethyl Acetate (3 x 50 mL).
-
-
Purification : Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate. Purify the crude residue via flash column chromatography (Silica gel, Gradient 0-40% EtOAc in Hexanes).
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Yield : Expect a white to off-white solid (Yield: 60–75%).
Synthesis Workflow Diagram
Caption: Hantzsch synthesis pathway via cyclocondensation of amide and haloketone.
Part 4: Reactivity & Applications in Drug Discovery[3]
This compound is rarely the final drug; it is a Late-Stage Functionalization (LSF) intermediate.
Primary Reaction: Nucleophilic Substitution (SN2)
The chloride is easily displaced by nucleophiles to create diverse libraries.
| Nucleophile | Product Class | Application |
| Primary Amines (R-NH₂) | Aminomethyl oxazoles | Kinase inhibitors (solubility enhancing group) |
| Secondary Amines (R₂NH) | Tertiary aminomethyls | GPCR ligands (basic center for salt bridge) |
| Thiols (R-SH) | Thiomethyl oxazoles | Metabolic probes / covalent inhibitors |
| Imidazoles | Imidazolyl-methyl oxazoles | Antifungal agents (CYP51 inhibitors) |
Reactivity Map
Caption: Divergent synthesis strategy using the chloromethyl handle for library generation.
Part 5: Safety & Handling Guidelines
Warning: This compound contains a reactive alkyl halide moiety (chloromethyl group) and should be treated as a potential alkylating agent.
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Genotoxicity: Like many benzylic chlorides, this compound is potentially mutagenic (Ames positive) due to its ability to alkylate DNA. Handle in a fume hood.
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Skin/Eye Contact: The precursor (1,3-dichloroacetone) is a severe lachrymator.[9] The product retains irritant properties. Double-gloving (Nitrile) is recommended.
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Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the chloride or hydration of the nitrile.
References
-
Hantzsch, A. (1887). "Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und Ketonen". Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132. (Foundational chemistry for oxazole synthesis).
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PubChem. (2025). "Compound Summary: 4-(Chloromethyl)benzonitrile derivatives". National Library of Medicine. (Source for physicochemical property estimation).
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BenchChem. (2025).[3] "Protocols for the Synthesis of Benzamide Derivatives". BenchChem Technical Notes. (General protocols for amide precursors).
Sources
- 1. researchgate.net [researchgate.net]
- 2. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. kaggle.com [kaggle.com]
- 5. 1,3-Dichloroacetone: A Robust Reagent for Preparing Bicyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SMILES for Co-chaperonin GroES [bindingdb.org]
- 7. biorxiv.org [biorxiv.org]
- 8. SMILES for Dihydrofolate reductase [bindingdb.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
